molecular formula C10H19NO3 B2898219 Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate CAS No. 2137778-54-0

Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate

Cat. No.: B2898219
CAS No.: 2137778-54-0
M. Wt: 201.266
InChI Key: ZROQBOCZEQZJFC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate (CAS: 2137778-54-0) is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a tert-butyl ester and an aminomethyl (-CH₂NH₂) group. Its molecular formula is C₁₀H₁₉NO₃ (MW: 201.27 g/mol), with SMILES notation O1CCC(CN)(C(OC(C)(C)C)=O)C1 and InChIKey ZROQBOCZEQZJFC-UHFFFAOYSA-N . This compound is of interest in medicinal and synthetic chemistry due to its dual functional groups (ester and amine), which enable diverse reactivity, such as participation in coupling reactions or serving as a building block for heterocycles.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(6-11)4-5-13-7-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROQBOCZEQZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137778-54-0
Record name tert-butyl 3-(aminomethyl)oxolane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)oxolane-3-carboxylate typically involves the reaction of oxolane derivatives with tert-butyl esters and aminomethyl groups. One common method includes the use of tert-butyl bromoacetate and oxolane-3-carboxylic acid, followed by aminomethylation under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxolane derivatives, aminomethylated compounds, and tert-butyl esters .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(aminomethyl)oxolane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a building block for designing biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new pharmaceuticals targeting various diseases .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate

  • Structure: Substitutes aminomethyl with a 2-chloroethyl group (-CH₂CH₂Cl). Molecular formula: C₁₀H₁₇ClO₃ (MW: 220.69 g/mol) .
  • Key Differences: Reactivity: The chloroethyl group enables nucleophilic substitution (e.g., SN2 reactions), contrasting with the aminomethyl group’s participation in condensation or cross-coupling reactions. Toxicity Profile: Chloro derivatives often pose higher toxicity risks compared to amines, limiting biological applications .

Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

  • Structure : Features a bicyclic pyrazolo-pyridine core with a ketone group. Molecular formula: C₁₄H₂₁N₃O₃ (MW: 279.34 g/mol) .
  • Key Differences: Ring System: The pyrazolo-pyridine scaffold confers aromaticity and planar geometry, unlike the non-aromatic oxolane ring. Applications: The ketone group allows for keto-enol tautomerism and chelation, making it relevant in metal-organic frameworks, whereas the target compound’s amine group is more suited for bioactivity studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Applications
Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate C₁₀H₁₉NO₃ 201.27 -CH₂NH₂, -COO-tert-butyl Drug intermediates, peptide mimics
Tert-butyl 3-aminooxolane-3-carboxylate C₉H₁₇NO₃ 187.24 -NH₂, -COO-tert-butyl Amidation reactions
Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate C₁₀H₁₇ClO₃ 220.69 -CH₂CH₂Cl, -COO-tert-butyl Alkylating agents
Tert-butyl 3-oxo-pyrazolo-pyridine carboxylate C₁₄H₂₁N₃O₃ 279.34 -COO-tert-butyl, -C=O Metal chelation, catalysis

Biological Activity

Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H19_{19}NO3_3
  • Molecular Weight : Approximately 201.26 g/mol
  • Structure : The compound features a tert-butyl group, an oxolane ring, and an aminomethyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions with their active sites. This interaction is facilitated by the aminomethyl group, enhancing binding affinity due to structural rigidity provided by the oxolane ring.
  • Receptor Binding : It may also engage with biological receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in drug development.
  • Anticancer Potential : Similar compounds have been shown to possess anticancer activities through mechanisms involving apoptosis induction in tumor cells .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to reduced substrate conversion rates (IC50_{50} values were determined in vitro) .
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines revealed that compounds with similar structural features displayed significant cytotoxicity compared to standard chemotherapy agents, indicating a promising lead for anticancer drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic activity,
Antimicrobial ActivityPotential inhibition of pathogens
Anticancer ActivityInduced apoptosis in tumor cells
Neuroprotective EffectsProtection against neuronal damage

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